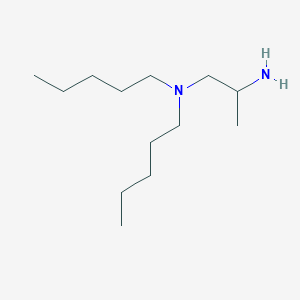
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has an azidomethyl group (-CH2N3) and a 1,1-difluoroethyl group (-CHF2) attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For example, azides can be introduced through nucleophilic substitution of a suitable leaving group with an azide ion. The 1,1-difluoroethyl group can potentially be introduced through a reaction with a 1,1-difluoroethyl halide .Molecular Structure Analysis
The molecular structure of this compound would be expected to be largely planar due to the sp2 hybridization of the atoms in the pyridine ring. The azide group is linear and the 1,1-difluoroethyl group is tetrahedral .Chemical Reactions Analysis
The azide group is known to be quite reactive and can undergo a variety of reactions, including reduction to an amine and the Staudinger reaction to form a primary amine. The 1,1-difluoroethyl group is relatively stable but can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the polar azide and 1,1-difluoroethyl groups as well as the aromatic pyridine ring. It’s likely to be a solid at room temperature .科学的研究の応用
Synthesis and Coordination Chemistry
Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. These derivatives exhibit unique properties, including the formation of luminescent lanthanide compounds useful in biological sensing and iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Magnetic and Optical Properties
The employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry has led to the creation of nonanuclear lanthanide clusters with dual physical properties. For instance, a Dy(III) member of this family exhibits single-molecule magnetism behavior, while an Eu(III) analogue displays intense red photoluminescence, indicating potential applications in material science and optical electronics (Alexandropoulos et al., 2011).
Polymerization Catalysts
Chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized and are shown to be active in the polymerization of ethylene. This application highlights the role of pyridine derivatives in catalysis, particularly in the production of polyethylene (Hurtado et al., 2009).
Synthesis of Multi-Functional Materials
Recent advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives have included the development of multi-functional materials. These materials have applications in spin-crossover switches, biomedical sensors, functional soft materials, surface structures, and catalysis, demonstrating the versatility of pyridine derivatives in creating functional materials (Halcrow, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)7-4-2-3-6(13-7)5-12-14-11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGEKDYDFRQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

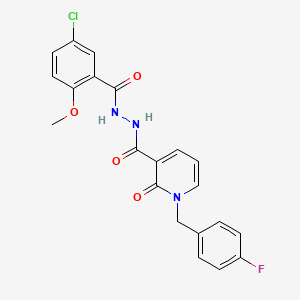
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)

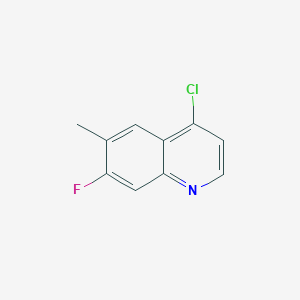
![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2665977.png)
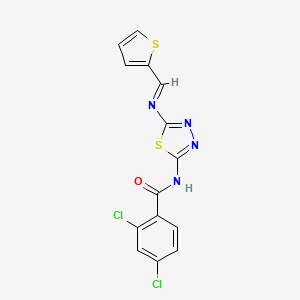
![(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2665979.png)
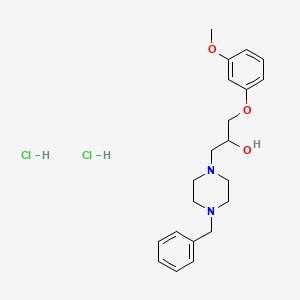
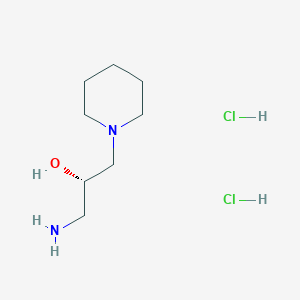


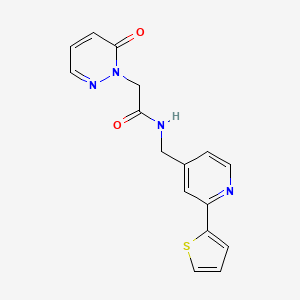
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665987.png)
